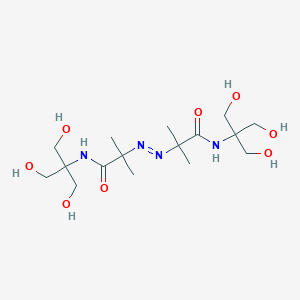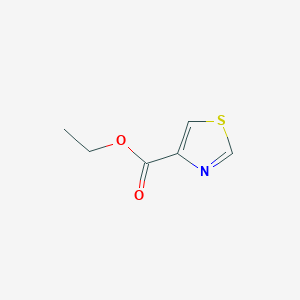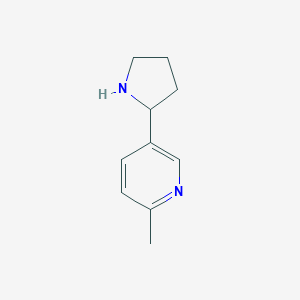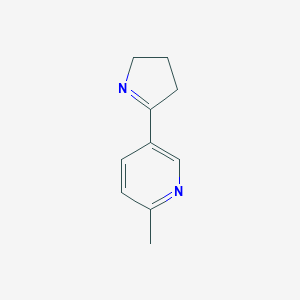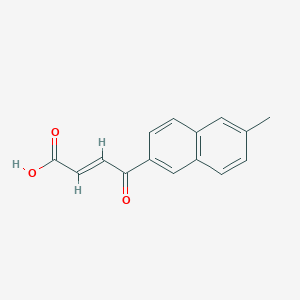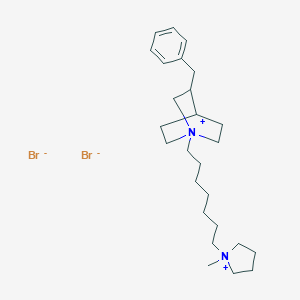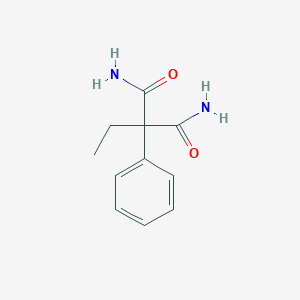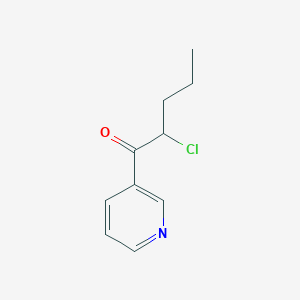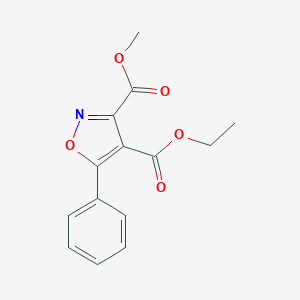
2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
概要
説明
“2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid” is a heterocyclic compound with the molecular formula C8H14O4 . It may be useful as a synthetic intermediate or for other research applications .
Molecular Structure Analysis
The molecular structure of “2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid” is characterized by a dioxane ring, which is a six-membered ring with two oxygen atoms . The compound also contains three methyl groups and a carboxylic acid group .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 264.9±35.0 °C at 760 mmHg, and a flash point of 102.6±19.4 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . The compound has a polar surface area of 56 Å2 and a molar volume of 157.6±3.0 cm3 .科学的研究の応用
Dendrimer Synthesis
This compound is used as an intermediate in the synthesis of dendrimers . Dendrimers are perfectly branched, monodisperse, multi-valent polymeric structures that exhibit enhanced solubility, increased reactivity, and reduced dispersity compared to linear polymer analogs .
Crystal Structure Analysis
The crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and its anhydride have been studied . These studies provide valuable information about the conformation and bonding in these molecules, which can be useful in understanding their reactivity and properties .
Catalysis
2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride, a related compound, has applications in catalysis, specifically in the acetalization of carbonyl compounds. Novel catalytic systems have been developed using related compounds for efficient and green acetalization processes.
Conformational Analysis
Comparative conformational analysis of 2,2-dimethyl- and 2,2,5-trimethyl-1,3-dioxanes as well as their 2-heteroanalogs with silicon and germanium atoms has been performed . This provides insights into the conformational flexibility of these molecules .
Trapping Adducts
2,2,5-Trimethyl-1,3-dioxane-4,6-dione, a related compound, was used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates . This can be useful in studying the mechanisms of these reactions .
Chemical Synthesis Intermediates
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid is used for scientific research and as a chemical synthesis intermediate . This makes it a valuable tool in the development of new chemical compounds .
特性
IUPAC Name |
2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWDEAIHCUMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463290 | |
| Record name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |
CAS RN |
16837-14-2 | |
| Record name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid?
A1: Determining the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid provides valuable insights into its molecular arrangement and interactions. The study published by [] describes the presence of strong and weak hydrogen bonds within its extended crystal structure. Understanding these interactions is crucial as they can influence the compound's physical properties, such as melting point and solubility, and its reactivity in chemical reactions.
Q2: How is 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid utilized in the synthesis of complex molecules?
A2: This compound serves as a valuable precursor in organic synthesis, particularly in the production of dendrimers [] and regioselectively modified rapamycin derivatives []. Its structure allows for further chemical modifications, making it a versatile building block for creating more complex molecules with potentially useful properties. For instance, in the synthesis of rapamycin derivatives, it plays a crucial role in achieving regioselective modification at the 42-position of rapamycin, leading to compounds with potential applications as immunosuppressants [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

